molecular formula C9H19ClO B13651756 3-(Chloromethyl)-1-isopropoxypentane

3-(Chloromethyl)-1-isopropoxypentane

Katalognummer: B13651756
Molekulargewicht: 178.70 g/mol
InChI-Schlüssel: PYUCKOZQBDGSQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-1-isopropoxypentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an isopropoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-isopropoxypentane typically involves the chloromethylation of a pentane derivative. One common method is the reaction of 1-isopropoxypentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-1-isopropoxypentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products include alcohols and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-1-isopropoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-1-isopropoxypentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-(Chloromethyl)-1-isopropoxypentane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules

Eigenschaften

Molekularformel

C9H19ClO

Molekulargewicht

178.70 g/mol

IUPAC-Name

3-(chloromethyl)-1-propan-2-yloxypentane

InChI

InChI=1S/C9H19ClO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

PYUCKOZQBDGSQR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCOC(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.